N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-14-1-3-15(4-2-14)21-18(24)17(23)20-11-16(13-5-10-26-12-13)22-6-8-25-9-7-22/h1-5,10,12,16H,6-9,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQDBJTLCAKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholino-2-(thiophen-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, inert atmosphere, and specific temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholino group can enhance solubility and bioavailability. The thiophene ring may participate in π-π stacking interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Comparison
The compound’s structure is compared to key oxalamide derivatives from the evidence (Table 1):
Key Structural Insights :
- Fluorophenyl Groups : The 4-fluorophenyl group in the target compound and GMC-4 is associated with metabolic stability due to reduced susceptibility to oxidative metabolism .
- Morpholino vs. Pyridyl: The morpholino group in the target compound may offer better solubility than the pyridyl group in S336, which could enhance oral bioavailability .
- Thiophene vs.
Metabolic Stability and Toxicity
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, likely due to steric hindrance from bulky substituents . The morpholino group in the target compound may slow metabolism compared to methoxy or pyridyl groups.
- Toxicity: Fluorophenyl-containing analogs (e.g., GMC-4) show low cytotoxicity in vitro, while morpholino derivatives (e.g., ) exhibit favorable safety profiles in rodent models .
Biological Activity
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure that includes a fluorophenyl group, a morpholino group, and a thiophene ring. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.43 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O3S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | N'-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
| CAS Number | 946248-22-2 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholino group enhances solubility and bioavailability. The thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that oxalamides can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and activating apoptotic pathways .
Case Study:
In a study evaluating the cytotoxic effects of oxalamide derivatives on tumor cell lines, it was found that certain structural modifications led to enhanced activity against A549 lung cancer cells. The derivatives induced G2/M phase arrest and upregulated p21 expression, indicating a potential mechanism for their anticancer effects .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Oxalamides are known to inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Research Findings:
In vitro studies demonstrated that derivatives similar to this compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in managing inflammatory conditions .
Synthesis and Experimental Studies
The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting 4-fluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholino-2-(thiophen-3-yl)ethylamine under controlled conditions.
Q & A
Q. How does the fluorine substitution pattern affect binding compared to halogenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
